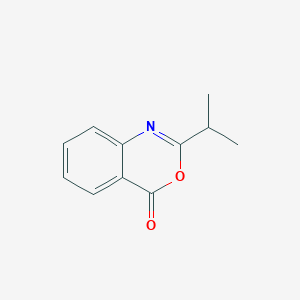![molecular formula C7H10N2 B180304 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine CAS No. 19078-57-0](/img/structure/B180304.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine
Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine is a bicyclic nitrogen-containing heterocycle. This compound is notable for its partially saturated pyrazole ring fused to a pyridine ring, which imparts unique chemical and biological properties. It has garnered interest in medicinal chemistry and drug discovery due to its potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
It has been found to interact with various enzymes and proteins in biochemical reactions
Cellular Effects
It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine vary with different dosages in animal models
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two principal synthetic routes for preparing 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives:
Hydrogenation of Pyrazolo[1,5-a]pyridines: This method involves the hydrogenation of pyrazolo[1,5-a]pyridines under specific conditions to yield the desired tetrahydro derivatives.
1,3-Dipolar Cycloaddition: This route involves the cycloaddition of bicyclic sydnone to propargylic acid derivatives, followed by further modifications to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale hydrogenation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield fully saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be further utilized in medicinal chemistry and other applications.
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of diverse chemical libraries for drug discovery.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antiviral agent against hepatitis B virus.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an inhibitor of hepatitis B virus core protein by binding to the protein and preventing its proper function . The pathways involved include modulation of viral replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Similar in structure but with a pyrazine ring instead of a pyridine ring.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: Contains a pyrimidine ring and is used in the synthesis of Bruton’s tyrosine kinase inhibitors.
Uniqueness
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to act as a scaffold for diverse chemical modifications makes it valuable in drug discovery and development.
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-6-9-7(3-1)4-5-8-9/h4-5H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHRHHLXBFGLSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC=N2)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80549422 | |
| Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80549422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19078-57-0 | |
| Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80549422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine structure in the development of photosensitizers?
A1: The this compound structure serves as a versatile scaffold for creating a new class of chlorins and bacteriochlorins. These molecules demonstrate significant potential as photosensitizers in PDT due to their unique photophysical properties, including absorption and emission in the red and near-infrared (NIR) regions. [, ]
Q2: How are these this compound-fused chlorins synthesized?
A2: A novel [8π+2π] cycloaddition reaction between diazafulvenium methides and porphyrins or chlorins forms the basis for synthesizing these compounds. This reaction allows for the controlled and selective creation of this compound-fused chlorins and bacteriochlorins. [, ]
Q3: What makes these novel chlorins promising for PDT applications?
A3: Research indicates these chlorins possess several key characteristics beneficial for PDT:
- Near-Infrared Emission: They exhibit both fluorescence and phosphorescence in the biologically relevant NIR region (700-850 nm), enabling deeper tissue penetration and improved imaging capabilities. []
- Oxygen Sensing: Their dual emission mode, where phosphorescence is sensitive to oxygen while fluorescence remains unaffected, allows for ratiometric oxygen sensing in biological environments. []
- Tunable Photophysical Properties: Modifications to the this compound structure, like the introduction of fluorine atoms or hydrophilic groups, can enhance singlet oxygen generation and influence cellular uptake, crucial for PDT efficacy. [, ]
Q4: Has the efficacy of these compounds been tested against cancer cells?
A4: Yes, in vitro studies have demonstrated the phototoxic potential of these compounds against various cancer cell lines, including:
- Melanoma: Significant phototoxicity against A375 melanoma cells, with some derivatives exhibiting remarkably low IC50 values in the nanomolar range. [, , ]
- Esophageal Cancer: Promising activity against OE19 esophageal carcinoma cells, particularly with fluorinated derivatives showing enhanced cellular uptake and low IC50 values. []
- Bladder Cancer: Studies against HT1376 bladder cancer cells reveal promising results, suggesting potential for PDT applications in bladder cancer treatment. []
Q5: How does the structure of these chlorins influence their activity in PDT?
A5: Structure-activity relationship studies highlight the impact of structural modifications on photophysical properties and biological activity:
- Hydrophilicity: Increasing the hydrophilicity of the this compound-fused chlorins, such as by adding hydroxyl or carboxylic acid groups, appears to improve cellular uptake and PDT efficacy. [, ]
- Fluorination: Incorporating fluorine atoms can enhance singlet oxygen generation and redshift absorption properties, potentially improving PDT efficacy. []
- PEGylation: Attaching short-chain polyethylene glycol (PEG) groups can further enhance solubility and cellular uptake, contributing to improved PDT performance. []
Q6: What is the intracellular localization of these photosensitizers?
A6: Research indicates that a lead di(hydroxymethyl)-substituted meso-tetraphenylchlorin derivative accumulates in vital cellular organelles, including mitochondria, the endoplasmic reticulum, and the plasma membrane. This subcellular localization pattern is particularly relevant for PDT, as damage to these organelles can trigger cell death pathways. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




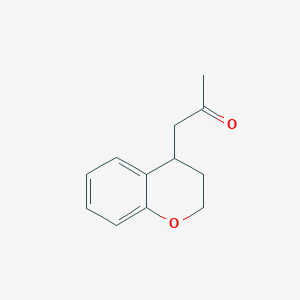


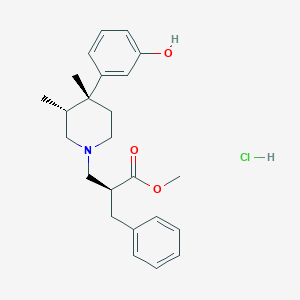


![2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B180238.png)
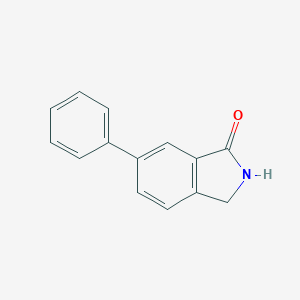
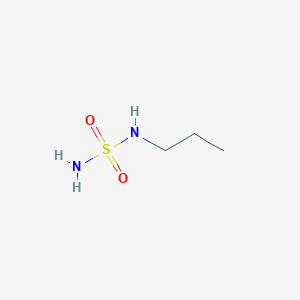
![7-(4-Nitro-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene](/img/structure/B180248.png)
![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)
